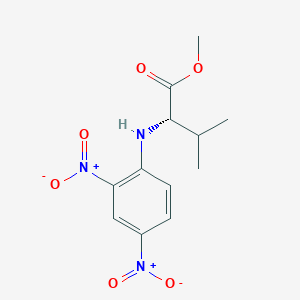
Methyl 3-(butylamino)-2-methylpropanoate
説明
Methyl 3-(butylamino)-2-methylpropanoate is a chemical compound that likely features in research for its potential applications in synthesizing polyfunctional heterocyclic systems, given its structure which suggests it could be a versatile synthon. Similar compounds have been used in the synthesis of various heterocyclic systems, indicating the potential utility of Methyl 3-(butylamino)-2-methylpropanoate in such contexts.
Synthesis Analysis
The synthesis of related compounds typically involves the preparation from their respective precursors through reactions that introduce the desired functional groups. For example, compounds like methyl 3-hydroxypropanoate can be synthesized using catalysts and raw materials under optimized conditions to achieve high yields (Yin Yu-zhou & Zhao Zhen-kang, 2008).
Molecular Structure Analysis
The molecular structure of compounds is often elucidated using techniques such as NMR spectroscopy and X-ray diffraction. These methods allow for the determination of the spatial arrangement of atoms within the molecule, providing insights into its chemical behavior (Jana Tomaščiková et al., 2008).
Chemical Reactions and Properties
Methyl 3-(butylamino)-2-methylpropanoate, by analogy with similar compounds, likely undergoes a range of chemical reactions including cyclocondensations, transformations into heterocyclic systems, and reactions with nucleophiles. These reactions can be used to synthesize a wide range of derivatives and polymers (T. Celestina et al., 2004).
科学的研究の応用
Biocatalytic Transesterification Reactions : Methyl 3-(butylamino)-2-methylpropanoate is related to compounds used in selective biocatalytic transesterification reactions, crucial in organic synthesis and pharmaceuticals (Kumar et al., 2015).
Fluorescence Sensing for Metal Ions : Related compounds exhibit fluorescence sensing properties for metal ions like iron (III), which is important in analytical chemistry (Joshi et al., 2015).
Synthesis of Polyfunctional Heterocyclic Systems : Such compounds can be used as synthons for the preparation of various polysubstituted heterocyclic systems, widely used in medicinal chemistry (Pizzioli et al., 1998).
Hydroesterification in Organic Synthesis : They play a role in hydroesterification processes, important in the synthesis of complex organic compounds (Matsuda, 1973).
Biocompatible Macromolecular Luminogens : Analogous compounds are used in designing biocompatible macromolecular luminogens for sensing and removal of metal ions, beneficial in environmental and analytical applications (Dutta et al., 2020).
Drug Synthesis : They are key in synthesizing drugs such as Bupropion, used in treating nicotine addiction (Perrine et al., 2000).
Enzymatic N-Demethylation Studies : Their structural analogs are important in studying enzymatic N-demethylation, a key reaction in drug metabolism (Abdel-Monem, 1975).
Catalyzed Reactions in Organic Synthesis : Such compounds are involved in catalyzed reactions like α-arylation of esters, fundamental in organic synthesis (Huang et al., 2012).
Tropospheric Degradation Studies : They can be used in studying the tropospheric degradation of volatile organic compounds, vital in atmospheric chemistry (Carrasco et al., 2006).
Pharmaceutical Analysis : These compounds are also useful in the analysis of pharmaceuticals, such as in the determination of bumetanide in urine (Feit et al., 1973).
Catalytic Dehydrogenation in Chemical Synthesis : They are applicable in catalytic dehydrogenation processes, important in industrial chemical synthesis (Lorusso et al., 2016).
特性
IUPAC Name |
methyl 3-(butylamino)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-4-5-6-10-7-8(2)9(11)12-3/h8,10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJWRETXXFSHHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90286811 | |
| Record name | methyl 3-(butylamino)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90286811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(butylamino)-2-methylpropanoate | |
CAS RN |
13604-68-7 | |
| Record name | NSC47798 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47798 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 3-(butylamino)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90286811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(S)-2-amino-6-[(benzylidene)amino]hexanoic acid](/img/structure/B84739.png)
![(1R,13R,15S)-5,7-Dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9-trien-15-ol](/img/structure/B84740.png)











